An In-depth Technical Guide to the Crystal Structure of Antimony(V) Phosphate
An In-depth Technical Guide to the Crystal Structure of Antimony(V) Phosphate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed analysis of the crystal structure of Antimony(V) phosphate (B84403) (SbOPO₄), outlining its synthesis, crystallographic data, and the experimental protocols used for its characterization.
Introduction
Antimony(V) phosphate, with the chemical formula SbOPO₄, is an inorganic compound that has garnered interest in materials science. It is crucial to distinguish it from its more commonly studied counterpart, Antimony(III) phosphate (SbPO₄), which possesses a different crystal structure and properties. This document focuses exclusively on the pentavalent form, SbOPO₄, detailing its monoclinic crystal structure and the analytical techniques employed for its structural elucidation. For professionals in drug development, understanding the structural and chemical properties of antimony compounds is pertinent, as pentavalent antimony derivatives have historically been used as prodrugs in the treatment of diseases like leishmaniasis.
Crystal Structure and Properties
Antimony(V) phosphate crystallizes in a monoclinic system, a key characteristic that defines its physical and chemical behavior.[1][2] The structure consists of antimony and phosphate groups arranged in a specific three-dimensional lattice.
Crystallographic Data
The fundamental crystallographic parameters for Antimony(V) phosphate have been determined through X-ray diffraction studies.[1][2] These quantitative data are summarized in the table below for clarity and comparative analysis.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1][2] |
| Space Group | C2/c | [1][2] |
| Lattice Constants | a = 6.791 Å | [1][2] |
| b = 8.033 Å | [1][2] | |
| c = 7.046 Å | [1][2] | |
| β = 115.90° | [1][2] | |
| Formula Units (Z) | 4 | [1][2] |
Experimental Protocols
The synthesis and structural confirmation of Antimony(V) phosphate rely on specific experimental procedures. The following sections detail the methodologies for its preparation and characterization.
Synthesis of Antimony(V) Phosphate
A common method for the synthesis of Antimony(V) phosphate involves a solid-state reaction at elevated temperatures.[1][2]
Protocol:
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Precursor Preparation: A mixture of hydrated antimony(V) oxide (Sb₂O₅·xH₂O) and ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄) is prepared.
-
Heating: The mixture is heated in a furnace.
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Reaction: Upon heating, the precursors react to form Antimony(V) phosphate (SbOPO₄).
-
Decomposition: It is noted that at very high temperatures (1218 K), the compound may lose oxygen and convert to antimony(III) phosphate.[1][2]
Caption: Experimental workflow for the synthesis and characterization of SbOPO₄.
Characterization Methods
Powder XRD is the primary technique for determining the crystal structure of SbOPO₄.
Protocol:
-
Sample Preparation: The synthesized SbOPO₄ powder is finely ground to ensure random crystal orientation.[3] The powder is then mounted on a sample holder.[3]
-
Data Collection: The sample is irradiated with monochromatic X-rays in a diffractometer. The detector scans a range of 2θ angles to measure the intensity of the diffracted X-rays.[3]
-
Pattern Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The positions of the diffraction peaks are used to determine the lattice parameters, and the systematic absences of peaks are used to identify the space group (e.g., C2/c).[4][5]
Solid-state NMR spectroscopy provides insight into the local chemical environment of specific nuclei. For antimony phosphates, ³¹P and ¹²¹Sb NMR are particularly informative.
Protocol:
-
Sample Packing: The powdered sample of SbOPO₄ is packed into a zirconia rotor.
-
Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed (Magic Angle Spinning, MAS) to average out anisotropic interactions.[6]
-
³¹P NMR: A ³¹P NMR spectrum is acquired. The chemical shift provides information about the phosphate environment. For instance, the ³¹P chemical shift in SbPO₄ is reported to be -18 ppm.[1]
-
¹²¹Sb NMR: An ¹²¹Sb NMR spectrum is acquired. Due to the large quadrupole moment of the ¹²¹Sb nucleus, specialized techniques like wide-line NMR or advanced pulse sequences (e.g., WURST-QCPMG) may be necessary to obtain a usable spectrum, especially at high magnetic fields.[7][8][9] The resulting spectrum is sensitive to the local symmetry and coordination of the antimony atoms.
XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the atoms in a sample.
Protocol:
-
Sample Mounting: The SbOPO₄ powder is mounted on a sample holder and placed in an ultra-high vacuum chamber.
-
Irradiation: The sample surface is irradiated with a beam of X-rays.
-
Electron Detection: The kinetic energy and number of electrons that escape from the surface are measured.
-
Spectral Analysis: The binding energy of the electrons is calculated. For phosphorus, the 2p electron binding energy is around 133.9 eV in a related compound.[1] For antimony, the Sb 3d peaks are analyzed to confirm the +5 oxidation state.
Relevance in Drug Development
While SbOPO₄ is primarily a material of interest in materials science, the chemistry of pentavalent antimony is central to the mechanism of certain antiparasitic drugs. Antimonial compounds, such as sodium stibogluconate, are administered as Sb(V) prodrugs. In vivo, these are reduced to the more toxic Sb(III) form, which is the active agent that targets parasitic enzymes. Understanding the structure and chemistry of stable Sb(V) compounds like SbOPO₄ provides fundamental knowledge that can inform the design and stabilization of new antimonial therapeutics.
Caption: Generalized pathway for the bioactivation of antimonial (SbV) prodrugs.
Conclusion
The crystal structure of Antimony(V) phosphate (SbOPO₄) is well-defined as a monoclinic system with the space group C2/c. Its synthesis via high-temperature reaction of antimony(V) oxide and an ammonium phosphate source is a standard method. A combination of analytical techniques, including X-ray Diffraction for structural determination, solid-state NMR for probing local environments, and XPS for confirming oxidation states, provides a comprehensive characterization of this material. This detailed structural and methodological guide serves as a valuable resource for researchers in materials science and provides contextual chemical insights for professionals in drug development working with related antimony compounds.
References
- 1. Antimony orthophosphate - Wikipedia [en.wikipedia.org]
- 2. Antimony orthophosphate - Wikiwand [wikiwand.com]
- 3. youtube.com [youtube.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. govinfo.gov [govinfo.gov]
- 6. anorganik.uni-tuebingen.de [anorganik.uni-tuebingen.de]
- 7. Feasibility of arsenic and antimony NMR spectroscopy in solids: an investigation of some group 15 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
